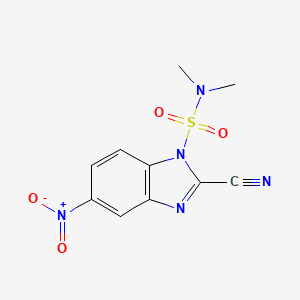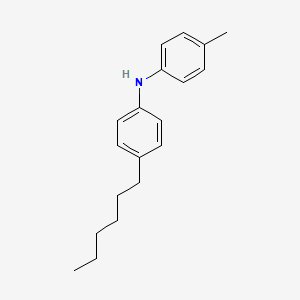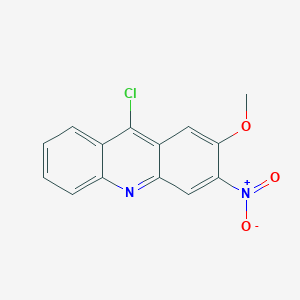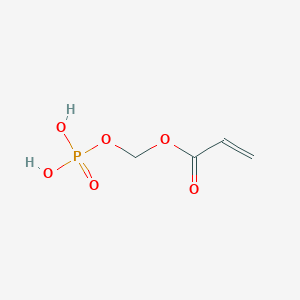
(Phosphonooxy)methyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phosphonooxy)methyl acrylate is an organic compound with the molecular formula C4H7O6P. It is a derivative of acrylate, featuring a phosphonooxy group attached to the methyl group of the acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phosphonooxy)methyl acrylate typically involves the reaction of acrylate derivatives with phosphonooxy-containing reagents. One common method is the esterification of (meth)acryloyl chloride with phosphonooxy-containing alcohols in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 60-90°C) for several hours .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products . The use of continuous flow reactors allows for the efficient and scalable production of this compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(Phosphonooxy)methyl acrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free radical polymerization, photopolymerization, or controlled radical polymerization.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Free Radical Polymerization: Initiated using 2,2′-azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane at temperatures around 65°C.
Photopolymerization: Utilizes UV light to initiate the polymerization process.
Major Products
The major products formed from these reactions include polymers with phosphonooxy-functionalized side chains, which exhibit unique properties such as enhanced adhesion, flame retardancy, and biocompatibility .
Scientific Research Applications
(Phosphonooxy)methyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of functional polymers with specific properties.
Biomedical Applications: Incorporated into dental composites and adhesives due to its biocompatibility and strong interactions with biological tissues.
Materials Science: Employed in the development of flame-retardant materials and anticorrosion coatings.
Mechanism of Action
The mechanism by which (Phosphonooxy)methyl acrylate exerts its effects is primarily through its ability to undergo polymerization and form cross-linked networks. The phosphonooxy group provides multiple attachment sites, enhancing the adhesive properties and stability of the resulting polymers . Additionally, its biocompatibility makes it suitable for biomedical applications, where it interacts with biological tissues to form strong bonds .
Comparison with Similar Compounds
Similar Compounds
(Meth)acryloyl chloride: A precursor used in the synthesis of (Phosphonooxy)methyl acrylate.
Phosphonooxy-containing alcohols: Reactants used in the esterification process.
Uniqueness
This compound is unique due to its combination of acrylate and phosphonooxy functionalities, which impart distinct properties such as enhanced adhesion, flame retardancy, and biocompatibility. These properties make it a valuable compound for various industrial and biomedical applications .
Properties
Molecular Formula |
C4H7O6P |
|---|---|
Molecular Weight |
182.07 g/mol |
IUPAC Name |
phosphonooxymethyl prop-2-enoate |
InChI |
InChI=1S/C4H7O6P/c1-2-4(5)9-3-10-11(6,7)8/h2H,1,3H2,(H2,6,7,8) |
InChI Key |
CVIXMNKMWCWTJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


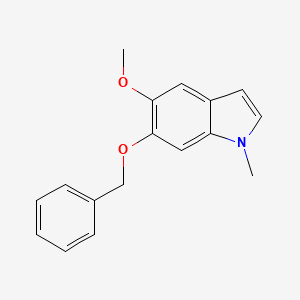
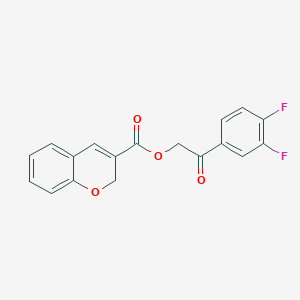
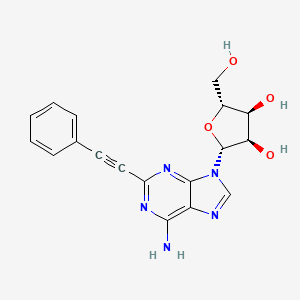
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
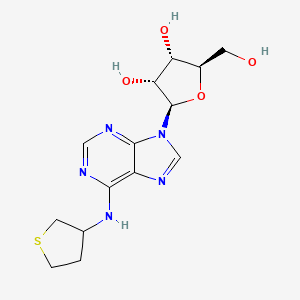
![6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine](/img/structure/B12928393.png)
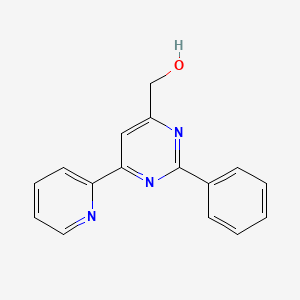
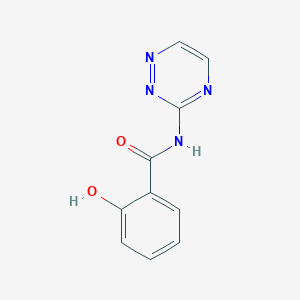
![2-(Aminomethyl)octahydro-1H-3,5,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-2-ol](/img/structure/B12928417.png)
![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12928436.png)
